4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTIMICROBIAL EVALUATION OF SOME NEW AMIDES OF THIOMORPHOLINE CARBOXYLATE A study focused on the synthesis and antimicrobial evaluation of new amides of Thiomorpholine carboxylate, where 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide was synthesized and reacted with primary amines. The compounds exhibited moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).
Novel synthesis of cis-3,5-disubstituted morpholine derivatives This research discusses the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine and further synthesis of derivatives through nucleophilic displacement (D’hooghe et al., 2006).
Chemoenzymatic Synthesis
An Efficient Chemoenzymatic Synthesis of S-(-)-Fenpropimorph This paper reports the first enantioselective synthesis of S-(-)-1-[3-(4-tert-butylphenyl)-2-methyl]propyl-cis-3,5-dimethylmorpholine, a biologically active enantiomer of the fungicide fenpropimorph, using a chemoenzymatic approach (Avdagić et al., 1994).
Marine Drugs and Antimalarial Research
Synthetic Studies on Potent Marine Drugs Synthesis and the Crystal Structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid
This study synthesizes a key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, potentially useful for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century The paper discusses N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, highlighting its selection, design, and preclinical evaluation for its antimalarial properties (O’Neill et al., 2009).
Coordination Chemistry and Polymerization
Synthesis, crystal structure and photophysical properties of lanthanide coordination polymers of 4-[4-(9H-carbazol-9-yl)butoxy]benzoate the effect of bidentate nitrogen donors on luminescence
This research synthesizes and characterizes lanthanide coordination polymers, exploring the photophysical properties and potential applicability as optical devices (Raphael et al., 2012).
Molecular design of single site catalyst precursors for the ring-opening polymerization of cyclic ethers and esters The study investigates the ring-opening polymerization of cyclic ethers and esters, offering insights into the catalyst design and polymerization mechanism (Antelmann et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIZHLFXGPRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661417 | |
Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859833-24-2 | |
Record name | 4-(1,1-Dimethylethyl) 3-ethyl 3,4-thiomorpholinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859833-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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